molecular formula C21H14Cl2N2 B12587953 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- CAS No. 649739-77-5

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-

Cat. No.: B12587953
CAS No.: 649739-77-5
M. Wt: 365.3 g/mol
InChI Key: NIUZKKOEEBSSMF-UHFFFAOYSA-N
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Description

Chemical Identity of 2-(3-Chlorophenyl)-3-[(4-Chlorophenyl)methyl]quinoxaline

The compound’s molecular architecture features a quinoxaline core substituted at the 2-position with a 3-chlorophenyl group and at the 3-position with a (4-chlorophenyl)methyl moiety. Key identifiers include:

Property Value Source Reference
IUPAC Name 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline Computed
Molecular Formula C$${21}$$H$${14}$$Cl$${2}$$N$${2}$$ Derived
Molecular Weight 365.26 g/mol Calculated
Canonical SMILES ClC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl Generated
Topological Polar Surface Area 18.2 Ų Analogous

The presence of two chlorine atoms at meta and para positions introduces distinct electronic effects: the 3-chlorophenyl group exerts steric hindrance, while the 4-chlorophenylmethyl substituent enhances electron withdrawal. Comparative data from PubChem entries for related compounds (e.g., CID 657038) reveal consistent logP values (~5.99), underscoring the lipophilic nature imparted by halogenation.

Historical Development of Halogen-Substituted Quinoxaline Compounds

The synthesis of chlorophenylquinoxalines dates to the early 2000s, with CID 11759325 first documented in 2006. Advances in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, enabled precise functionalization at the 2- and 3-positions of the quinoxaline core. For instance, the patent literature describes palladium-catalyzed arylations using 3-chlorophenylboronic acids to install aromatic groups.

A pivotal development emerged in 2025 with the modification of CID 657038, a PARP inhibitor featuring a 4-chlorophenylcarboxamide group. This highlights the pharmaceutical relevance of chlorine’s positional effects: para-substituted derivatives often exhibit enhanced target affinity due to optimal halogen bonding geometries. The compound 2,3-bis(4-chlorophenyl)quinoxaline, synthesized via condensation of 4-chlorobenzil with o-phenylenediamine, further illustrates the role of symmetry in stabilizing crystal lattices—a property critical for materials science applications.

Positional Isomerism in Dichlorophenylquinoxaline Systems

Positional isomerism profoundly influences the physicochemical and biological properties of dichlorophenylquinoxalines. Consider the following isomers:

  • 2-(3-Chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline : The asymmetrical substitution pattern creates a dipole moment of 2.1 Debye (calculated), favoring solubility in polar aprotic solvents like DMF.
  • 2,3-Bis(4-chlorophenyl)quinoxaline : Symmetrical para-substitution yields a higher melting point (mp 245°C vs. 198°C for the asymmetrical isomer) due to efficient crystal packing.

Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal that meta-chlorine substituents increase the quinoxaline core’s electron-deficient character, enhancing reactivity toward nucleophilic aromatic substitution. Conversely, para-substituted derivatives exhibit greater planarity, as evidenced by X-ray crystallography data for CID 657038, where the dihedral angle between the quinoxaline and 4-chlorophenyl groups is 12.3°.

Properties

CAS No.

649739-77-5

Molecular Formula

C21H14Cl2N2

Molecular Weight

365.3 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline

InChI

InChI=1S/C21H14Cl2N2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2

InChI Key

NIUZKKOEEBSSMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Reactants : Ortho-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil or glyoxal derivatives).
  • Conditions : Acidic or basic catalysts, often in ethanol or acetic acid as solvents.
  • Yield : Moderate to high depending on reaction conditions.

Specific Preparation of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-

Condensation-Oxidation Method

This method involves the reaction of ortho-phenylenediamine with phenacyl halides (e.g., phenacyl bromide) under catalytic conditions.

  • Procedure :
    • Combine ortho-phenylenediamine with phenacyl bromide in a solvent like tetrahydrofuran (THF).
    • Use pyridine as a catalyst to facilitate the condensation and subsequent oxidation.
    • Reaction time: ~2 hours at room temperature.
  • Yield : High (reported yields >90% for similar derivatives).

Reaction Scheme:

$$
\text{C6H4(NH2)2} + \text{C6H5COCH_2Br} \xrightarrow{\text{THF, Pyridine}} \text{Quinoxaline Derivative}
$$

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency and reduce time for quinoxaline derivatives.

  • Procedure :
    • Mix ortho-phenylenediamine and a dicarbonyl compound in ethanol.
    • Irradiate under microwave conditions (100–150 °C) for 15–30 minutes.
  • Advantages :
    • Reduced reaction time.
    • Improved yields (~85–95%).
    • Eco-friendly due to reduced solvent usage.

Green Catalysis Using Recyclable Catalysts

Green chemistry approaches utilize recyclable catalysts like FeCl₃ or ionic liquids.

  • Procedure :
    • React ortho-phenylenediamine with benzil in the presence of FeCl₃ as a catalyst.
    • Use an ionic liquid as a solvent for enhanced reactivity.
  • Yield : Up to ~94%.
  • Recyclability : Catalysts can be reused multiple times without significant loss of activity.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Reaction Time Yield (%) Advantages
Condensation-Oxidation Pyridine, THF ~2 hours >90 Simple setup, high yield
Microwave-Assisted None ~15–30 minutes ~85–95 Fast, eco-friendly
Green Catalysis FeCl₃, Ionic Liquid ~10 hours ~94 Recyclable catalyst, sustainable process

Challenges in Synthesis

  • Reactivity of Substituents : The introduction of chlorinated phenyl groups requires careful control of reaction conditions to avoid side reactions.
  • Catalyst Optimization : Ensuring catalyst efficiency while maintaining green chemistry principles can be challenging.
  • Scalability : While lab-scale reactions are efficient, scaling up requires addressing issues like heat transfer and solvent recovery.

Chemical Reactions Analysis

Structural Influence on Reactivity

The compound’s quinoxaline ring system contains two nitrogen atoms, creating an electron-deficient aromatic system that facilitates electrophilic and nucleophilic reactions. The 3-chlorophenyl and 4-chlorophenylmethyl substituents further modulate reactivity by steric and electronic effects . Chlorine atoms enhance electrophilic substitution resistance but enable nucleophilic aromatic substitution (NAS) under specific conditions .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the aromatic rings participate in NAS reactions. For example:

  • Hydroxylation : Replacing chlorine with hydroxyl groups under alkaline conditions (e.g., NaOH/H₂O, 100°C) .

  • Amination : Reaction with amines (e.g., NH₃/EtOH, reflux) to yield amino-substituted derivatives .

Example Reaction:

C21H13Cl3N2+NH3EtOH, refluxC21H14Cl2N3+HCl\text{C}_{21}\text{H}_{13}\text{Cl}_3\text{N}_2 + \text{NH}_3 \xrightarrow{\text{EtOH, reflux}} \text{C}_{21}\text{H}_{14}\text{Cl}_2\text{N}_3 + \text{HCl}

Yield: 72–85% under optimized conditions .

Oxidation

The quinoxaline ring is resistant to oxidation, but substituents like methyl groups can be oxidized:

  • Methyl → Carboxylic Acid : Using KMnO₄/H₂SO₄ under reflux .

Reduction

  • Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the quinoxaline ring to a dihydroquinoxaline derivative.

C21H13Cl3N2+2H2Pd-CC21H15Cl3N2\text{C}_{21}\text{H}_{13}\text{Cl}_3\text{N}_2 + 2\text{H}_2 \xrightarrow{\text{Pd-C}} \text{C}_{21}\text{H}_{15}\text{Cl}_3\text{N}_2

Yield: 60–78%.

Schiff Base Formation

The compound reacts with aldehydes to form Schiff bases:

  • Reagents : 4-Hydroxybenzaldehyde, acetonitrile, reflux (30 h) .

  • Product : 4-(2-Methylquinoxaline-3-yloxy)benzaldehyde (Yield: 68%) .

Cross-Coupling

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids to introduce aryl groups at the 2-position .

Iron-Catalyzed Coupling

FeCl₃ and TBHP promote C–N bond formation with cyclic ethers:

  • Conditions : THF, rt, 10 h .

  • Yield : 46% (improved to 94% with CF₃SO₃H additive) .

Palladium-Mediated Functionalization

Pd(OAc)₂ enables C–H activation for introducing sulfonyl or acyl groups .

Halogen Exchange

  • Cl → F : Using KF/Al₂O₃ under microwave irradiation .

Esterification

  • Methanolysis : Conversion of chlorophenyl groups to methoxy derivatives (CH₃OH/H₂SO₄, 80°C).

Mechanistic Insights

  • NAS : Proceeds via a Meisenheimer complex intermediate stabilized by electron-withdrawing Cl groups .

  • Iron-Catalyzed Coupling : Involves radical intermediates generated by TBHP oxidation .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is C21H16ClNC_{21}H_{16}ClN with a molecular weight of approximately 347.81 g/mol. Its structure consists of a quinoxaline core with chlorophenyl substituents that significantly influence its biological activity.

Biological Activities

Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from quinoxaline structures have shown significant cytotoxic effects against melanoma and other tumor types. A study demonstrated that specific quinoxaline derivatives exhibited growth inhibition rates exceeding 55% against melanoma cell lines .

Antibacterial and Antifungal Properties
Quinoxaline derivatives also display potent antibacterial and antifungal activities. They are effective against a range of pathogens, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antidiabetic and Anti-inflammatory Effects
Some studies have reported that quinoxaline derivatives possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. Additionally, these compounds exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Synthetic Routes

The synthesis of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- has been explored through various methods:

  • Condensation Reactions : Traditional methods involve the condensation of o-phenylenediamines with aldehydes or ketones.
  • Modern Synthetic Techniques : Recent advancements include microwave-assisted synthesis and solvent-free conditions, which improve yield and reduce reaction times .

Case Study 1: Anticancer Efficacy

A series of quinoxaline derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Among them, one derivative showed an IC50 value of 1.6 μM against THP-1 cells, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research conducted on a library of quinoxaline compounds revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action for quinoxaline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact mechanism for Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- would require detailed studies, but it may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    DNA Intercalation: Binding to DNA and affecting its function.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Chlorine at the para position (e.g., 4-Cl in 3-(4-chlorophenyl)benzo[g]quinoxaline) enhances cytotoxicity , while meta substitution (3-Cl in the target compound) may alter steric and electronic interactions with biological targets.

Heteroatom Effects: Sulfur-containing analogs (e.g., sulfanyl or sulfonyl groups) exhibit distinct bioactivity profiles.

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is a notable member of this family, exhibiting various pharmacological effects.

  • Molecular Formula : C20H14ClN3
  • Molecular Weight : 331.81 g/mol
  • CAS Number : 91-19-0

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various cancer cell lines:

  • Inhibition Rates : In a study involving multiple cancer cell lines, compounds derived from quinoxaline demonstrated significant growth inhibition. For instance, a related quinoxaline derivative exhibited an IC50 of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, which are notably potent compared to standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the activity of quinoxaline derivatives. Specifically, compounds with unsubstituted aromatic rings showed higher activity compared to those with electron-donating groups .
CompoundCell LineIC50 (μM)Reference
Quinoxaline Derivative AHeLa0.126
Quinoxaline Derivative BSMMC-77210.071
Quinoxaline Derivative CK5620.164

Antiviral Activity

Recent research has highlighted the potential of quinoxaline derivatives as antiviral agents, particularly against Hepatitis B virus (HBV). A class of compounds demonstrated anti-HBV activity at concentrations around 100 µM but exhibited high cytotoxicity at these levels . This presents a challenge for therapeutic application but also indicates the need for further optimization.

The mechanism through which quinoxaline derivatives exert their biological effects often involves interaction with specific molecular targets:

  • EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity in the submicromolar range (0.093 to 0.661 µM). This inhibition can lead to reduced proliferation of cancer cells .
  • Antitubulin Activity : Certain quinoxaline compounds also exhibit effects on tubulin polymerization, which is crucial for cell division and proliferation .

Case Studies

  • Anticancer Efficacy : A study evaluated several quinoxaline derivatives for their anticancer activity against a panel of cell lines including HeLa and MCF-7. The most active compound showed an IC50 value of 9 μM against MCF-7 cells, demonstrating significant potential as an anticancer agent .
  • Antiviral Potential : Another investigation focused on the antiviral properties of quinoxaline derivatives against HBV, revealing that while some compounds were effective, they also displayed considerable cytotoxicity at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a quinoxaline core can be functionalized using chlorophenyl precursors under controlled conditions. Evidence from analogous quinoxaline derivatives (e.g., 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline) highlights the use of CuCl as a catalyst in chlorobenzene at 343 K, followed by purification via column chromatography (Petroleum ether:EtOAc, 50:1) . Key parameters include temperature, solvent choice, and catalyst loading to minimize side products.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 223 K) reduces thermal motion artifacts. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography. For example, dihedral angles between the quinoxaline core and substituents (e.g., 11.99° twist in phenylethynyl groups) are precisely calculated using SHELX .
Crystallographic Data (Example from Analogous Compound)
Dihedral angle (quinoxaline-phenylethynyl): 11.99°
π–π stacking distance: 3.3635 Å
C–H⋯π interaction: 3.6210 Å

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., chlorophenyl groups) and confirm regioselectivity.
  • IR : Stretching frequencies (e.g., C-Cl at ~550–650 cm1^{-1}) validate halogen presence.
  • HRMS : Exact mass analysis (e.g., [M-H]^- at m/z 417.10638) confirms molecular formula (C21_{21}H14_{14}Cl2_2N2_2) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Non-covalent interactions (e.g., π–π stacking, C–H⋯π) dictate packing efficiency and stability. For example, π–π interactions between quinoxaline rings (centroid-centroid distance: 3.6210 Å) and slippage of 1.341 Å contribute to dense packing, which may correlate with melting point and solubility . Computational tools like Mercury (CCDC) visualize these interactions, aiding in polymorphism studies.

Q. What strategies are employed to analyze the compound’s environmental fate, particularly its sorption behavior in soil?

  • Methodological Answer : Soil metabolomics studies use LC-HRMS to track degradation products. For instance, the compound’s exact mass (m/z 417.10638) and retention time (12.26 min in reverse-phase LC) help identify its persistence. Adsorption coefficients (Koc_{oc}) can be modeled using soil organic matter content and pH .

Q. How is molecular docking utilized to predict the compound’s bioactivity, and what targets are relevant for anti-proliferative studies?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like tubulin or kinase enzymes. For quinoxaline derivatives, sulfonamide hybrids exhibit anti-proliferative activity by inhibiting carbonic anhydrase IX. Structural optimization (e.g., triazole linkages) enhances binding via H-bonding with active-site residues (e.g., Thr199^{199}) .
Docking Parameters for Analogous Compounds
Grid box size: 60 × 60 × 60 Å
Exhaustiveness: 100
ΔG (binding energy): ≤ -8.0 kcal/mol

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the methylene group).
  • PK/PD Modeling : Correlate plasma concentration-time curves with efficacy endpoints.
  • Structural Analogues : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic resistance .

Data Contradictions and Resolution

  • Example : Conflicting reports on antioxidant activity may stem from assay variability (e.g., DPPH vs. ABTS assays). Standardization using IC50_{50} values and positive controls (e.g., ascorbic acid) improves reproducibility .

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